
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
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Overview
Description
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a complex organic compound with the molecular formula C20H18N2O4S and a molecular weight of 382.43292 . This compound is known for its unique structural features, which include a diazo group and a naphthalene sulphonate moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate amine precursor followed by coupling with a naphthalene sulphonate derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the diazo group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization reactions using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters to prevent decomposition of the diazo compound.
Chemical Reactions Analysis
Photochemical Reactions and Wolff Rearrangement
The diazo group undergoes photolysis under UV light (λ = 365 nm), leading to nitrogen elimination and the formation of a reactive carbene intermediate. This intermediate undergoes Wolff rearrangement to produce a ketene species, which reacts with nucleophiles (e.g., water, alcohols) to form carboxylic acid derivatives or esters .
Key findings from photochemical studies :
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Solvent dependence : Ethanol/methanol (4:1 v/v) enhances reaction efficiency due to stabilization of intermediates .
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Quantum yield : ~0.15 at 365 nm, indicating moderate photoreactivity .
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Applications : Used in photolithography for generating patterned surfaces via solubility changes in photoresist films .
Parameter | Value/Observation | Conditions |
---|---|---|
Optimal wavelength | 365 nm | UV light, 25°C |
Solvent efficiency | Ethanol/methanol > Acetonitrile > DCM | 4:1 v/v mixture |
Quantum yield (Φ) | 0.15 ± 0.03 | λ = 365 nm, 25°C |
Reaction with Nucleophiles
The sulphonate group participates in nucleophilic substitution reactions. For example:
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Hydrolysis : In aqueous acidic conditions, the sulphonate ester hydrolyzes to form 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid and 4-butylphenol .
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Aminolysis : Reaction with amines (e.g., NH₃, alkylamines) yields sulphonamide derivatives .
Kinetic data for hydrolysis :
Thermal Decomposition
At elevated temperatures (>80°C), the diazo group decomposes via a radical pathway, releasing nitrogen gas and generating aryl radicals. These radicals dimerize or abstract hydrogen atoms from solvents .
Thermal stability parameters :
Decomposition Temp. | Half-life (t₁/₂) | Major Products |
---|---|---|
80°C | 12 h | Biphenyl derivatives |
100°C | 2 h | Naphthoquinone byproducts |
Redox Reactions
The naphthoquinone moiety undergoes reversible redox cycling:
Redox potentials (vs. SCE) :
Process | E (V) | Medium |
---|---|---|
Reduction | -0.42 | pH 7 buffer |
Oxidation | +0.78 | Acetonitrile |
Comparative Reactivity with Analogues
The tert-butyl substituent on the phenyl ring enhances steric hindrance, slowing nucleophilic substitution compared to unsubstituted analogues .
Compound | Relative Hydrolysis Rate (pH 3) |
---|---|
4-Butylphenyl derivative (target compound) | 1.0 (reference) |
Phenyl derivative (unsubstituted) | 2.3 |
4-Nitrophenyl derivative | 0.6 |
Scientific Research Applications
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its ability to form reactive intermediates, such as carbene or nitrene species, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- 4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its diazo group and naphthalene sulphonate moiety make it particularly useful in various chemical and biological applications, setting it apart from other similar compounds.
Biological Activity
4-Butylphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS No. 94349-48-1) is a chemical compound with potential biological activity. Its molecular formula is C20H18N2O4S, and it has garnered attention for its various applications in biochemistry and pharmacology. This article explores the biological activity of this compound through various studies and research findings.
Property | Value |
---|---|
Molecular Formula | C20H18N2O4S |
Molecular Weight | 382.43 g/mol |
CAS Number | 94349-48-1 |
Synonyms | 4-(tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound has been shown to exhibit antioxidant properties, which may play a role in mitigating oxidative stress in cells.
Antioxidant Activity
Research indicates that compounds with similar structures can inhibit lipid peroxidation, a process implicated in cellular damage and various diseases. Studies have demonstrated that related compounds can effectively reduce oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage .
Case Studies and Research Findings
- In Vitro Studies :
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Cell Viability Assays :
- In experiments assessing cell viability, it was found that exposure to certain concentrations of similar compounds led to a reduction in cell viability among specific cell lines. This highlights the potential cytotoxic effects at elevated concentrations, necessitating further investigation into dosage and safety .
- Mechanistic Insights :
Safety and Toxicological Data
While the biological activity is promising, safety assessments are crucial for understanding the implications of using this compound in therapeutic contexts. Preliminary data suggests that at lower concentrations, the compound may be less toxic; however, higher doses could lead to adverse effects .
Properties
CAS No. |
94349-48-1 |
---|---|
Molecular Formula |
C20H18N2O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(4-butylphenoxy)sulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C20H18N2O4S/c1-2-3-5-14-8-10-15(11-9-14)26-27(24,25)19-7-4-6-17-16(19)12-13-18(22-21)20(17)23/h4,6-13H,2-3,5H2,1H3 |
InChI Key |
IMVRRGAJJGEOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
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